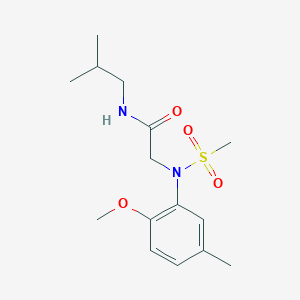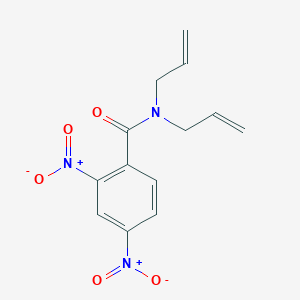![molecular formula C16H17N5 B5188442 N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5188442.png)
N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate, also known as Compound A, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in various preclinical studies.
Mechanism of Action
The mechanism of action of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A involves the inhibition of specific molecular pathways. In cancer research, this compound A inhibits the activity of the protein kinase B (AKT) pathway, which is involved in the growth and survival of cancer cells. In inflammation research, this compound A inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB). In infectious diseases research, this compound A inhibits the replication of viruses and bacteria by targeting specific molecular pathways.
Biochemical and Physiological Effects
This compound A has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound A has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In inflammation research, this compound A has been shown to reduce inflammation and protect against tissue damage. In infectious diseases research, this compound A has been shown to have antiviral and antibacterial properties.
Advantages and Limitations for Lab Experiments
N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has several advantages for lab experiments, including its high purity and stability, and its ability to target specific molecular pathways. However, there are also limitations to using this compound A in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the scientific research of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A, including:
1. Clinical trials: The potential therapeutic applications of this compound A need to be validated in clinical trials.
2. Combination therapy: this compound A may be used in combination with other drugs to enhance its therapeutic effects.
3. Target identification: The molecular targets of this compound A need to be identified to better understand its mechanism of action.
4. Formulation development: The solubility of this compound A needs to be improved to enable its use in clinical settings.
5. Toxicity studies: The potential toxicity of this compound A needs to be evaluated in detail to ensure its safety for human use.
Conclusion
This compound A is a novel small molecule that has shown promising results in various preclinical studies. Its unique synthesis method, potential therapeutic applications, and mechanism of action make it an attractive candidate for further scientific research. However, more studies are needed to validate its therapeutic potential and ensure its safety for human use.
Synthesis Methods
The synthesis of N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A involves several steps, starting with the preparation of 3-(1H-pyrazol-3-yl)phenylboronic acid. This intermediate is then coupled with 2-chloro-N-isopropylpyrimidin-4-amine to obtain this compound A. The final product is obtained as a trifluoroacetate salt. The synthesis method has been optimized to achieve high yields and purity of this compound A.
Scientific Research Applications
N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate A has shown potential therapeutic applications in various scientific research fields, including cancer, inflammation, and infectious diseases. In cancer research, this compound A has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways. In inflammation research, this compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious diseases research, this compound A has been shown to have antiviral and antibacterial properties.
Properties
IUPAC Name |
N-propan-2-yl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-11(2)19-15-7-8-17-16(20-15)13-5-3-4-12(10-13)14-6-9-18-21-14/h3-11H,1-2H3,(H,18,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJZBJJIQLZXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1)C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B5188370.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5188400.png)


![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5188418.png)
![methyl 2-[(4'-methyl-4-biphenylyl)oxy]butanoate](/img/structure/B5188423.png)

![3-hexadecyl-1-[3-oxo-2-({1-[2-(2-pyridinyl)ethyl]-1H-tetrazol-5-yl}thio)-2,3-dihydro-1H-inden-5-yl]-2,5-pyrrolidinedione](/img/structure/B5188444.png)



![11-(3-fluorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188478.png)

![N-(3-methylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5188492.png)
